molecular formula C20H17ClN6O2S2 B4621364 1-{4-Amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-3-(1,3-benzothiazol-2-ylsulfanyl)propan-2-one

1-{4-Amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-3-(1,3-benzothiazol-2-ylsulfanyl)propan-2-one

Cat. No.: B4621364
M. Wt: 473.0 g/mol
InChI Key: XNBNFUBVGPWWHZ-UHFFFAOYSA-N
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Description

This compound features a 1,3,5-triazine core substituted at the 4-position with an amino group and at the 6-position with a 5-chloro-2-methoxyphenylamino moiety. The triazine ring is further linked to a propan-2-one scaffold bearing a 1,3-benzothiazol-2-ylsulfanyl group. The chloro and methoxy substituents on the phenyl ring may enhance lipophilicity and electronic effects, influencing biological activity or material properties .

Properties

IUPAC Name

1-[4-amino-6-(5-chloro-2-methoxyanilino)-1,3,5-triazin-2-yl]-3-(1,3-benzothiazol-2-ylsulfanyl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O2S2/c1-29-15-7-6-11(21)8-14(15)23-19-26-17(25-18(22)27-19)9-12(28)10-30-20-24-13-4-2-3-5-16(13)31-20/h2-8H,9-10H2,1H3,(H3,22,23,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBNFUBVGPWWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC2=NC(=NC(=N2)N)CC(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-Amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-3-(1,3-benzothiazol-2-ylsulfanyl)propan-2-one typically involves multiple steps, including the formation of the triazine ring, the introduction of the benzothiazole moiety, and the attachment of the propanone group. Common synthetic routes may include:

    Formation of the triazine ring: This can be achieved through the reaction of cyanuric chloride with appropriate amines under controlled conditions.

    Introduction of the benzothiazole moiety: This step may involve the reaction of 2-mercaptobenzothiazole with suitable intermediates.

    Attachment of the propanone group: This can be done through acylation reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-{4-Amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-3-(1,3-benzothiazol-2-ylsulfanyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-{4-Amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-3-(1,3-benzothiazol-2-ylsulfanyl)propan-2-one has several applications across different scientific disciplines:

Chemistry

  • Building Block for Synthesis : This compound serves as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new derivatives with enhanced properties.

Biology

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
  • Anticancer Properties : Preliminary studies suggest potential anticancer activities, warranting further investigation into its efficacy against various cancer cell lines.

Medicine

  • Drug Development : The compound is being explored for its therapeutic potential in drug formulation. Its interactions at the molecular level could lead to the development of novel drugs targeting specific diseases.

Industry

  • Material Science : In industrial applications, this compound is being utilized in the development of new materials such as polymers or coatings that require specific chemical properties.

Antimicrobial Studies

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant inhibition against a range of bacterial strains. The mechanism involved disruption of bacterial cell wall synthesis, indicating its potential as an antibiotic agent.

Anticancer Research

In vitro studies have highlighted the ability of this compound to induce apoptosis in cancer cells. Further research is needed to elucidate the exact pathways involved and to evaluate the compound's effectiveness in vivo.

Mechanism of Action

The mechanism of action of 1-{4-Amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-3-(1,3-benzothiazol-2-ylsulfanyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues can be categorized based on core scaffolds (triazine, benzothiazole) and substituent patterns. Key comparisons include:

Key Findings:

Triazine Derivatives: The antimicrobial activity of 4-((benzo[d]thiazol-2-yl)amino)-6-phenylamino-s-triazine highlights the role of benzothiazole and triazine synergy in targeting microbial pathways. The target compound’s 5-chloro-2-methoxyphenyl group may offer enhanced steric or electronic effects compared to simple phenyl substituents. Ethylamino and cyanoalkylamino substituents in herbicidal triazines (e.g., ) suggest that bulky substituents at the 6-position reduce bioavailability, contrasting with the target’s smaller methoxy group .

Benzothiazole Hybrids :

  • Benzothiazolyl ureas () demonstrate that fluorine or methyl groups at the 6-position of benzothiazole improve anticonvulsant activity. The target’s sulfanyl linkage may similarly modulate CNS penetration or metabolic stability .

Substituent Effects: Nitro or chloro groups on aryl rings () correlate with enhanced antimycobacterial activity.

Similarity Assessment Methods :

  • Ligand-based virtual screening () uses Tanimoto/Dice coefficients to quantify structural similarity. The target’s triazine-benzothiazole hybrid may share pharmacophoric features with EGFR inhibitors (e.g., gefitinib), though activity cliffs (dissimilar structures with similar activity) remain a caveat .

Contradictions and Limitations

  • While triazine-benzothiazole hybrids () show antimicrobial activity, benzothiazolyl ureas () exhibit anticonvulsant effects, underscoring substituent-driven divergence in biological targets.
  • The lack of explicit activity data for the target compound limits direct functional comparisons, necessitating inferences from structural analogs.

Biological Activity

1-{4-Amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-3-(1,3-benzothiazol-2-ylsulfanyl)propan-2-one is a synthetic compound with potential biological activities that have been the subject of various research studies. Its complex structure combines a triazine ring, a benzothiazole moiety, and a propanone group, which contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure:

PropertyDetails
Molecular Formula C20H17ClN6O2S2
Molecular Weight 435.96 g/mol
CAS Number 68215-99-6

The presence of functional groups such as amino, chloro, and methoxy enhances its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The mechanism may include:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Modulation : It could bind to specific receptors, altering their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, derivatives containing thiazole rings have shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The presence of the benzothiazole moiety in this compound suggests potential antibacterial activity.

Antitumor Activity

The compound's structure suggests it may possess anticancer properties. Research has demonstrated that thiazole derivatives can exhibit cytotoxic effects in cancer cell lines. For instance, compounds structurally related to this one have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against certain tumor cells . This indicates a promising avenue for further investigation into its antitumor potential.

Anticonvulsant Activity

Compounds similar to this one have also been evaluated for anticonvulsant properties. Certain thiazole-based analogues demonstrated significant protection against seizures in animal models . This suggests that the current compound may warrant exploration in this context.

Synthesis and Evaluation

A study conducted on related triazine derivatives highlighted their synthesis and subsequent evaluation for biological activities. The synthesized compounds were tested against various cell lines to assess their anticancer efficacy, revealing a correlation between structural features and biological activity .

Structure-Activity Relationship (SAR)

Research into the SAR of thiazole-containing compounds has shown that substituents significantly affect their biological activity. For instance, the introduction of electron-donating groups has been linked to enhanced anticancer potency . This emphasizes the importance of molecular modifications in optimizing therapeutic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-Amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-3-(1,3-benzothiazol-2-ylsulfanyl)propan-2-one
Reactant of Route 2
Reactant of Route 2
1-{4-Amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-3-(1,3-benzothiazol-2-ylsulfanyl)propan-2-one

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